molecular formula C7H8O2 B8778846 1-(2-Methylfuran-3-yl)ethan-1-one

1-(2-Methylfuran-3-yl)ethan-1-one

Cat. No.: B8778846
M. Wt: 124.14 g/mol
InChI Key: MZVBMFAXOBHFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylfuran-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

1-(2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C7H8O2/c1-5(8)7-3-4-9-6(7)2/h3-4H,1-2H3

InChI Key

MZVBMFAXOBHFID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100.12 g acetylacetone, 44 g dolomite powder and 4 ml pyridine (5 mol%) are added as described in example 1, whereafter 174.4 g 45% aqueous chloracetaldehyde solution is added, with stirring. Stirring is continued at 70° C. for 4.5 hours, and then another hour at 75° C. The CO2 -volume generated is 10.8 liter at room temperature. Workup occurs as in example 1. A fraction is collected at temperatures from 59°-61° C. at 11 torr; it amounts to 93.56 corresponding to 75.5% of the theoretical.
Quantity
100.12 g
Type
reactant
Reaction Step One
[Compound]
Name
dolomite
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
174.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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